molecular formula C32H36N8O3 B611516 TX1-85-1

TX1-85-1

Cat. No.: B611516
M. Wt: 580.7 g/mol
InChI Key: FYICDSWKKFSYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TX-85-1: is a chemical compound known for its role as an irreversible inhibitor of Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family. It is the first selective Her3 ligand that forms a covalent bond with Cys721 located in the ATP-binding site of Her3. This compound induces partial degradation of Her3 protein and attenuates Her3-dependent signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TX-85-1 involves multiple steps, including the formation of a covalent bond with Cys721 in the ATP-binding site of Her3. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for TX-85-1 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: TX-85-1 primarily undergoes covalent bonding reactions, particularly with the Cys721 residue in the ATP-binding site of Her3. This covalent modification inhibits Her3 signaling .

Common Reagents and Conditions:

Major Products: The major product of the reaction is the covalently modified Her3 protein, which exhibits reduced signaling activity .

Mechanism of Action

TX-85-1 exerts its effects by forming a covalent bond with the Cys721 residue in the ATP-binding site of Her3. This covalent modification leads to partial degradation of the Her3 protein and attenuation of Her3-dependent signaling pathways. The inhibition of Her3 signaling results in reduced phosphorylation of downstream targets such as Akt and ERK1/2, ultimately leading to decreased cell proliferation in Her3-dependent cancer cell lines .

Comparison with Similar Compounds

Uniqueness: TX-85-1 is unique in its selectivity for Her3 and its ability to form a covalent bond with Cys721, leading to partial degradation of the Her3 protein. This specificity and mechanism of action distinguish it from other EGFR inhibitors .

Properties

IUPAC Name

N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICDSWKKFSYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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